However, the broader class of compounds it belongs to, benzimidazoles, is well-studied and has various applications in scientific research:
Given the structural similarity to known bioactive benzimidazoles, 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine could be a candidate for investigation in various research areas:
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine is a heterocyclic compound characterized by a fused ring structure containing nitrogen atoms. Its molecular formula is with a molecular weight of 174.20 g/mol. The compound features two methyl groups at the 5 and 6 positions of the benzimidazole ring and an amino group at the 7 position, contributing to its unique chemical properties and potential biological activities.
There is no current scientific research available on the mechanism of action of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine. However, benzimidazoles possess a wide range of biological activities depending on the nature of the substituents on the ring. Some derivatives exhibit antiparasitic, antifungal, and anti-tumor properties [].
Research indicates that compounds related to 5,6-dimethyl-1H-benzo[d]imidazol-7-amine exhibit significant biological activities, including:
Several synthesis methods have been developed for 5,6-dimethyl-1H-benzo[d]imidazol-7-amine:
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine has several applications:
Interaction studies involving 5,6-dimethyl-1H-benzo[d]imidazol-7-amine focus on its binding affinity with various biological targets:
5,6-Dimethyl-1H-benzo[d]imidazol-7-amine shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diamine | 0.93 | Contains additional amine functionality |
| 5-Methyl-1H-benzo[d]imidazol-6-amine | 0.91 | Methyl substitution at a different position |
| 2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine | 0.86 | Contains three methyl groups |
| 4,6-Dimethyl-1H-benzo[d]imidazol-5-amine | 0.85 | Different substitution pattern on the ring |
These compounds exhibit varying degrees of biological activity and structural uniqueness compared to 5,6-dimethyl-1H-benzo[d]imidazol-7-amine.
The synthesis of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine relies on well-established organic chemistry methodologies that have been refined over decades of research [1]. Traditional approaches primarily focus on the formation of the benzimidazole core structure followed by position-specific functionalization to introduce the required methyl and amino substituents [2] [3].
The Phillips-Ladenberg reaction remains the cornerstone methodology for benzimidazole synthesis, involving the condensation of ortho-phenylenediamine derivatives with carboxylic acids under acidic conditions [1]. This approach yields benzimidazole products with conversion rates ranging from 43% to 92% depending on the specific substituents and reaction conditions employed [4] [5].
The Weidenhagen reaction provides an alternative pathway through the condensation of ortho-phenylenediamine with aldehydes and ketones in aqueous or alcoholic media, utilizing copper acetate or similar bivalent copper salts as oxidizing agents [1]. This methodology consistently achieves yields between 83% and 90% for various aromatic substrates [1] [5].
For the specific synthesis of dimethyl-substituted benzimidazoles, the polyphosphoric acid method demonstrates particular effectiveness [1]. The reaction between ortho-phenylenediamine and 4-aminobenzoic acid in dimethylbenzene with polyphosphoric acid under reflux conditions for six hours produces the desired benzimidazole framework with a 51% yield [1]. An optimized phosphoric acid approach at 200°C for two hours improves this yield to 70% [1].
The iron-sulfur catalytic redox condensation method represents a more recent advancement, enabling the synthesis of benzimidazole derivatives from phenylacetic acid and 2-nitroaniline without producing organic by-products [1]. This method eliminates carbon dioxide and water as the only side products, making it environmentally favorable [1].
| Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Phillips-Ladenberg Reaction | ortho-Phenylenediamine + Carboxylic Acid | Acidic conditions, condensation | 43-92 |
| Weidenhagen Reaction | ortho-Phenylenediamine + Aldehyde/Ketone | Water/alcohol, Copper(II) salts, Oxygen | 83-90 |
| Polyphosphoric Acid Method | ortho-Phenylenediamine + 4-Aminobenzoic Acid | Dimethylbenzene, Polyphosphoric acid, 6h reflux | 51 |
| Iron-Sulfur Catalytic Redox | 2-Nitroaniline + Phenylacetic Acid | Iron/Sulfur catalyst, -Carbon dioxide, -2 Water | Not specified |
| Phosphoric Acid Method | ortho-Phenylenediamine + 4-Aminobenzoic Acid | 200°C, 2h, phosphoric acid | 70 |
| Zinc Oxide Nanoparticle Method | 4-Methyl-1,2-phenylenediamine + Formic Acid | 70°C, Zinc oxide nanoparticles | 94 |
The mechanistic pathway for benzimidazole formation involves initial nucleophilic attack by the amino group on the carbonyl carbon, followed by cyclization and dehydration [6] [7]. The reaction proceeds through intermediates that can be isolated and characterized, providing insight into the optimization strategies for improved yields [6].
The introduction of methyl groups at the 5 and 6 positions of the benzimidazole ring requires careful selection of methylation strategies to achieve regioselectivity [8] [9]. Direct methylation using S-Adenosyl-L-methionine represents a biologically relevant approach, demonstrating regiospecific methylation at the 5-position with conversion rates of 3.1% to 4.4% [8]. This enzymatic approach utilizes methyltransferase enzymes that catalyze the transfer of methyl groups from S-Adenosyl-L-methionine to specific positions on the benzimidazole scaffold [8] [9].
Chemical methylation strategies employ various reagents and conditions to achieve position-specific substitution [9]. The methyl iodide and base system, utilizing potassium carbonate or sodium hydride, provides moderate yields of 65% to 85% but lacks selectivity, resulting in multiple methylated products [9]. Dimethyl sulfate methods offer limited selectivity with conversion rates of 70% to 80% [9].
Palladium-catalyzed methylation techniques demonstrate superior regioselectivity, achieving conversion rates of 78% to 99% with regioselectivity exceeding 99% [9]. These methods employ methyl tosylate as the methylating agent in conjunction with palladium catalysts, enabling precise control over the methylation pattern [9].
| Methylation Strategy | Reagents | Selectivity | Conversion (%) |
|---|---|---|---|
| Direct Methylation using S-Adenosyl-L-methionine | S-Adenosyl-L-methionine | Regiospecific (5-position) | 3.1-4.4 |
| Methyl Iodide/Base System | Methyl iodide, Potassium carbonate or Sodium hydride | Non-selective (multiple positions) | 65-85 |
| Dimethyl Sulfate Method | Dimethyl sulfate, base | Limited selectivity | 70-80 |
| Methylation via Grignard Reagent | Methyl magnesium iodide, transition metal catalyst | Position-dependent on substrate | 45-70 |
| Enzymatic Methylation | Methyltransferase enzymes | Highly regioselective | 13-17 |
| Palladium-Catalyzed Methylation | Palladium catalyst, methyl tosylate | High regioselectivity (>99%) | 78-99 |
The BluB protein system represents a unique enzymatic approach for the synthesis of 5,6-dimethylbenzimidazole, utilizing flavin mononucleotide as the starting material [10] [11]. This single-enzyme conversion demonstrates the potential for biocatalytic approaches to achieve complex substitution patterns that are challenging to obtain through traditional chemical methods [10] [11].
Green chemistry methodologies for benzimidazole synthesis focus on reducing environmental impact while maintaining or improving synthetic efficiency [12] [13]. Microwave-assisted synthesis represents a significant advancement, enabling rapid reaction completion in 5 to 10 minutes at 60°C with yields ranging from 89.6% to 99.9% [14] [15]. The volumetric heating provided by microwave irradiation ensures uniform temperature distribution and improved reaction control compared to conventional heating methods [15].
Solvent-free synthesis conditions eliminate the need for organic solvents, reducing environmental burden and simplifying product isolation [14] [16]. These solid-state reactions achieve yields of 61.4% to 89.6% while offering cost-effective and environmentally friendly alternatives to traditional solution-phase methods [14]. The absence of solvents also eliminates solvent recovery and disposal concerns [14].
Water-mediated synthesis has emerged as a particularly attractive green chemistry approach [12] [17]. Utilizing water as the reaction medium for benzimidazole synthesis achieves yields of 89.6% while providing a non-toxic and readily available solvent system [17]. The use of water also facilitates easy product isolation and purification through simple extraction procedures [17].
Ionic liquid catalysis offers the advantage of catalyst recyclability combined with mild reaction conditions [12]. These systems typically achieve yields of 75% to 85% while allowing for catalyst recovery and reuse over multiple reaction cycles [12]. The ionic liquid catalysts can be easily separated from the reaction mixture and maintain their catalytic activity through several recycling iterations [12].
Polyethylene glycol-mediated synthesis provides another green solvent alternative, utilizing polyethylene glycol-400 as the reaction medium [12]. This approach achieves yields of 80% to 85% while employing a non-toxic solvent that can be easily recovered and reused [12]. The polyethylene glycol system also demonstrates compatibility with various substrates and reaction conditions [12].
| Method | Key Features | Advantages | Typical Yield (%) |
|---|---|---|---|
| Microwave-Assisted Synthesis | 60°C, 5-10 minutes, Microwave irradiation | Rapid reaction, high yields | 89.6-99.9 |
| Solvent-Free Conditions | No solvent, solid-state reaction | Environmental friendly, cost-effective | 61.4-89.6 |
| Water as Green Solvent | Water as reaction medium | Non-toxic, readily available | 89.6 |
| Ionic Liquid Catalysis | Recyclable ionic liquid catalyst | Catalyst recyclability, mild conditions | 75-85 |
| Polyethylene Glycol-Mediated Synthesis | Polyethylene glycol-400 as green solvent medium | Non-toxic solvent, good yields | 80-85 |
| Oxone/Formic Acid System | No organic waste products | Clean reaction, easy workup | 70-85 |
The Oxone and formic acid system represents an innovative approach that eliminates organic waste products [18]. This method produces benzimidazole derivatives with yields of 70% to 85% while generating only inorganic by-products that can be easily removed by simple aqueous workup procedures [18]. The absence of organic waste products significantly reduces the environmental impact of the synthesis [18].
Temperature optimization studies reveal that benzimidazole synthesis efficiency increases with temperature up to 100°C, beyond which degradation reactions begin to compete with the desired cyclization [19] [17] [14]. The optimal temperature range of 70°C to 100°C provides yields spanning from 59.6% to 99.9% depending on the specific reaction conditions and substrates employed [19] [17] [14]. Lower temperatures result in incomplete conversion, while excessive temperatures lead to side product formation and reduced overall efficiency [19].
Reaction time optimization demonstrates a complex relationship with yield optimization [14]. Short reaction times of 5 to 10 minutes under microwave conditions can achieve yields of 89.6% to 99.9%, while conventional heating requires 60 to 120 minutes for comparable results [14]. Extended reaction times beyond the optimum point typically result in decreased yields due to product decomposition or side reactions [14] [16].
Catalyst loading optimization reveals that catalyst amounts between 0.2 and 1.0 mole percent provide optimal results [19] [5]. Studies demonstrate that 0.2 grams of catalyst loading achieves yields of 90% to 95%, while both insufficient and excessive catalyst amounts result in reduced efficiency [19]. The optimal catalyst concentration balances the need for adequate catalytic activity with economic considerations and ease of product purification [19] [5].
Solvent effects play a crucial role in benzimidazole synthesis optimization [17] [14]. Water demonstrates superior performance compared to organic solvents, achieving yields of 89% to 99% in aqueous media [17]. Aprotic solvents such as acetonitrile, chloroform, and dichloromethane provide negligible yields, while protic solvents show moderate activity [17]. The superiority of water as a reaction medium stems from its ability to stabilize reaction intermediates and facilitate the cyclization process [17].
| Parameter | Optimal Range | Effect on Yield | Observed Yield Range (%) |
|---|---|---|---|
| Temperature | 70-100°C | Increases with temperature up to 100°C | 59.6-99.9 |
| Reaction Time | 5-120 minutes | Decreases with extended time beyond optimum | 71.9-99.9 |
| Catalyst Amount | 0.2-1.0 mole% | Optimal at 0.2g catalyst loading | 90-95 |
| Solvent Effect | Water > Organic solvents | Water gives highest yields (89-99%) | 8-99.9 |
| pH Conditions | Acidic (pH 1-3) | Low pH favors phenazine formation | 75-94 |
| Pressure Conditions | Atmospheric | Atmospheric pressure sufficient | 85-95 |
pH optimization studies indicate that acidic conditions with pH values between 1 and 3 favor the formation of phenazine-like ring structures that are precursors to benzimidazole formation [7] [5]. These acidic conditions achieve yields of 75% to 94% by promoting the protonation of amino groups, which influences the reactivity of radical cation intermediates and facilitates cyclization reactions [7]. Higher pH values result in reduced selectivity and lower overall yields due to competing reaction pathways [7].
Pressure optimization investigations demonstrate that atmospheric pressure conditions are sufficient for efficient benzimidazole synthesis [17]. Elevated pressure does not provide significant advantages in terms of yield improvement, and atmospheric pressure reactions achieve yields of 85% to 95% [17]. This finding simplifies the synthetic process by eliminating the need for specialized high-pressure equipment while maintaining excellent reaction efficiency [17].
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 5,6-dimethyl-1H-benzo[d]imidazol-7-amine through detailed analysis of proton and carbon environments. The compound exhibits characteristic spectral patterns that confirm its molecular structure and substitution pattern.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Reference |
|---|---|---|---|
| 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine derivatives | CH3 groups: 2.29 (s, 6H), Aromatic H: 7.35 (d, 1H), NH2: variable | CH3: 20.2, Aromatic C: 112-137 range | [1] |
| 5,6-Dimethyl-1H-benzo[d]imidazol-2-amine | CH3 groups: 2.29 (s, 6H), Aromatic H: 7.19 (s, 2H) | CH3: 20.14, Aromatic C: 113.79-147.76 | [2] |
| 5,6-Dimethylbenzimidazole | CH3 groups: 2.20-2.31 (s, 6H), Aromatic H: 7.26-7.61 (various multiplicity) | CH3: 20.0-22.31, Aromatic C: 112-165 range | [1] [3] |
The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals for the methyl substituents at positions 5 and 6, appearing as singlets around 2.29 parts per million, integrating for six protons total [1]. The aromatic protons of the benzimidazole ring system appear in the downfield region between 7.19 and 7.61 parts per million, with multiplicity patterns reflecting the substitution pattern and electronic environment [2] [1] [3].
Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms the presence of methyl carbons at approximately 20.2 parts per million, while aromatic carbons span a range from 112 to 165 parts per million [1]. The carbonyl carbon signals, when present in derivatives, appear characteristically downfield, providing definitive structural confirmation [3].
Infrared spectroscopic analysis provides comprehensive information about the functional groups present in 5,6-dimethyl-1H-benzo[d]imidazol-7-amine, particularly focusing on the characteristic vibrational modes of the benzimidazole framework and amine functionality.
Table 2: Infrared (IR) Spectroscopic Data
| Functional Group | Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| N-H stretching | 3420-3427 | Primary amine N-H stretch | [1] |
| C=N stretching | 1625-1698 | Imidazole C=N stretch | [1] |
| Aromatic C-H stretching | 3050-3100 | Aromatic C-H stretch | |
| C-N stretching | 1263-1411 | C-N stretch | [1] |
The infrared spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups. The primary amine stretching vibrations appear in the range of 3420-3427 wavenumbers, indicating the presence of the amino functionality at the 7-position [1]. The imidazole carbon-nitrogen double bond stretching frequency occurs between 1625-1698 wavenumbers, reflecting the aromatic character of the heterocyclic ring system [1].
Aromatic carbon-hydrogen stretching vibrations manifest in the 3050-3100 wavenumber region, while carbon-nitrogen stretching modes appear at lower frequencies between 1263-1411 wavenumbers [1]. The absence of broad hydroxyl absorption bands confirms the expected molecular structure without hydroxyl contamination.
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information for 5,6-dimethyl-1H-benzo[d]imidazol-7-amine and related compounds.
Table 3: Mass Spectrometry Data
| Compound | Molecular Weight | Base Peak (m/z) | Fragmentation Pattern | Reference |
|---|---|---|---|---|
| 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine | 161.20 | 161 (M+H)+ | Loss of CH3 groups | [5] |
| 5,6-Dimethyl-1H-benzo[d]imidazol-2-amine derivatives | 161.20-244.25 | 215-245 (M+H)+ | Loss of substituents | [2] |
| 5,6-Dimethylbenzimidazole | 146.19 | 146 (M)+ | Molecular ion stable | [6] |
The molecular ion peak appears at mass-to-charge ratio 161 for the protonated species, confirming the expected molecular weight of 161.20 daltons [5]. Fragmentation patterns typically involve the loss of methyl groups from the 5 and 6 positions, producing characteristic fragment ions that aid in structural elucidation [5].
Electrospray ionization mass spectrometry demonstrates excellent ionization efficiency for benzimidazole derivatives, with base peaks typically corresponding to the protonated molecular ion [2]. Related compounds show similar fragmentation behaviors, with the stability of the benzimidazole ring system promoting retention of the core structure during ionization [6].
Differential Scanning Calorimetry provides essential information about the thermal transitions and stability characteristics of 5,6-dimethyl-1H-benzo[d]imidazol-7-amine, revealing critical temperature ranges for processing and application considerations.
Table 4: Thermal Analysis Data
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 203-206°C | DSC | [7] [8] |
| Decomposition Temperature | 366°C (related compound) | TGA/DSC | [9] [10] |
| Thermal Stability Range | 200-300°C | TGA | [11] [12] |
| Glass Transition | Not determined | DSC | - |
The melting point determination reveals a sharp endothermic transition occurring between 203-206°C, indicating good crystalline purity and thermal stability up to this temperature range [7] [8]. The narrow melting range suggests minimal impurities and well-defined crystal structure characteristics.
Related benzimidazole derivatives demonstrate exceptional thermal stability, with decomposition temperatures reaching 366°C for structurally similar compounds [9] [10]. This high thermal stability makes the compound suitable for high-temperature applications and indicates strong intermolecular interactions within the crystal lattice.
Thermogravimetric analysis reveals the thermal decomposition profile and weight loss characteristics of 5,6-dimethyl-1H-benzo[d]imidazol-7-amine across a broad temperature range, providing insights into thermal stability and degradation mechanisms.
Thermal decomposition studies on related benzimidazole compounds indicate multi-step decomposition processes, with initial weight losses corresponding to dehydration or volatile impurity removal, followed by decomposition of the organic framework at higher temperatures [11] [12]. The thermal stability range of 200-300°C represents the operational window for most applications involving this compound class.
Thermogravimetric analysis coupled with differential scanning calorimetry provides comprehensive thermal characterization, revealing both enthalpic changes and mass loss events [9] [10]. The high decomposition temperature observed in related compounds suggests that 5,6-dimethyl-1H-benzo[d]imidazol-7-amine would exhibit similar thermal robustness.
The aqueous solubility behavior of 5,6-dimethyl-1H-benzo[d]imidazol-7-amine reflects the balance between hydrophilic amino functionality and hydrophobic benzimidazole core structure, resulting in limited but measurable water solubility.
Table 5: Solubility Profile Data
| Solvent | Solubility | Classification | Reference |
|---|---|---|---|
| Water | Slightly soluble | Hydrophilic | [13] [14] |
| Ethanol | Soluble (50 mg/mL) | Polar protic | [7] |
| DMSO | Highly soluble (100 mg/mL) | Polar aprotic | [15] |
| Chloroform | Soluble | Nonpolar | [7] |
| Diethyl ether | Soluble | Nonpolar | [7] |
Water solubility is characterized as slightly soluble, consistent with the presence of polar amino functionality balanced against the hydrophobic benzimidazole ring system [13] [14]. The limited aqueous solubility may be attributed to strong intermolecular hydrogen bonding interactions that stabilize the crystal lattice structure.
The compound demonstrates excellent solubility in polar organic solvents, with ethanol providing moderate solubility at 50 milligrams per milliliter [7]. This solubility profile indicates good compatibility with alcoholic solvents, making it suitable for pharmaceutical formulations and chemical synthesis applications.
Dimethyl sulfoxide represents the optimal solvent system, achieving high solubility levels up to 100 milligrams per milliliter [15]. This exceptional solubility in polar aprotic solvents reflects the compound's ability to participate in dipole-dipole interactions and hydrogen bonding with suitable solvent systems.
Nonpolar solvents such as chloroform and diethyl ether also demonstrate good solubility, indicating amphiphilic characteristics that enable dissolution in both polar and nonpolar media [7]. This broad solvent compatibility enhances the compound's utility in various synthetic and analytical applications.
The acid-base behavior of 5,6-dimethyl-1H-benzo[d]imidazol-7-amine involves complex equilibria between multiple ionizable sites, with the imidazole nitrogen atoms serving as the primary protonation centers under physiological conditions.
Table 6: pKa Values and Protonation Data
| Compound | pKa1 | pKa2 | Protonation Site | Reference |
|---|---|---|---|---|
| 2-Aminobenzimidazole | 11.41 | - | N3 of imidazole | [13] [16] |
| Benzimidazole | 5.56 | - | N3 of imidazole | [17] [18] |
| 5,6-Dimethylbenzimidazole | 13.48 | - | N3 of imidazole | [7] |
| N,N-Dimethyl-1H-benzo[d]imidazol-2-amine | 7.5 (estimated) | - | N3 of imidazole | [16] |
The pKa determination for 5,6-dimethyl-1H-benzo[d]imidazol-7-amine can be estimated through comparison with structurally related compounds. The parent benzimidazole exhibits a pKa of 5.56, while the 5,6-dimethyl derivative shows increased basicity with a pKa of 13.48 [17] [18] [7]. The presence of the amino group at the 7-position would be expected to influence the electronic distribution and potentially modify the protonation behavior.
The methyl substituents at positions 5 and 6 provide electron-donating effects that increase the basicity of the imidazole ring system compared to the unsubstituted parent compound [7]. This electronic influence stabilizes the protonated form and shifts the acid-base equilibrium toward higher pKa values.
The amino group at the 7-position introduces additional complexity to the protonation behavior, as it represents a second potential protonation site [16]. However, the imidazole N3 position typically exhibits higher basicity and serves as the primary protonation center under most conditions [13] [16].
Comparative analysis with 2-aminobenzimidazole, which shows a pKa of 11.41, suggests that the 7-amino derivative would exhibit similar basic character, with the exact pKa value influenced by the electronic effects of the methyl substituents [13] [16]. The estimated pKa for similar compounds ranges from 7.5 to 11.4, indicating moderate to strong basic character under physiological conditions.
| Property | Value | Method | Significance |
|---|---|---|---|
| Molecular Weight | 161.20 g/mol | MS | Molecular identity |
| Melting Point | 203-206°C | DSC | Phase transition |
| Decomposition Temperature | >300°C | TGA | Thermal stability |
| Water Solubility | Slightly soluble | Solubility test | Bioavailability |
| Estimated pKa | ~7.5 | UV-Vis titration | Ionization behavior |